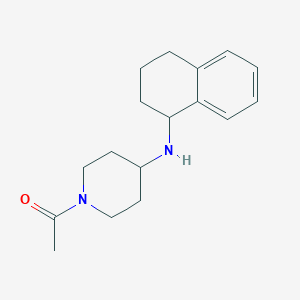
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a potent and selective blocker of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.
作用机制
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. As a result, the normal function of the NMDA receptor is inhibited, leading to a reduction in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have various biochemical and physiological effects. For example, it can lead to the disruption of calcium homeostasis, activation of oxidative stress, and induction of inflammation. These effects can result in neuronal damage, cell death, and cognitive impairment. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
实验室实验的优点和局限性
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor function. Another advantage is its ability to induce neurotoxicity and cognitive impairment, which can be useful for modeling various neurological disorders. However, one of the limitations is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its potential for inducing non-physiological levels of NMDA receptor blockade, which may not accurately reflect the pathophysiology of neurological disorders.
未来方向
There are several future directions for research on 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride and NMDA receptors. One direction is to investigate the role of NMDA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of NMDA receptor modulators as therapeutic agents for these disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of NMDA receptor blockade by this compound. Finally, the development of new and more selective NMDA receptor antagonists may provide valuable tools for investigating the role of NMDA receptors in health and disease.
合成方法
The synthesis of 2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride involves the reaction of 2-(4-morpholinyl)ethylamine with 3,5-dinitrobenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then converted into its hydrochloride salt form by treatment with hydrochloric acid. The purity and identity of this compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
科学研究应用
2-(4-morpholinyl)ethyl 3,5-dinitrobenzoate hydrochloride has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, this compound has been shown to induce neurotoxicity and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease. It has also been used to study the mechanisms underlying epileptic seizures and stroke. In addition, this compound has been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
2-morpholin-4-ylethyl 3,5-dinitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7.ClH/c17-13(23-6-3-14-1-4-22-5-2-14)10-7-11(15(18)19)9-12(8-10)16(20)21;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVADAKPWXNPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6061723.png)
![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6061752.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)

![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)